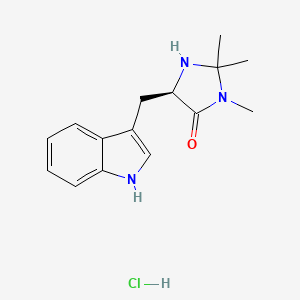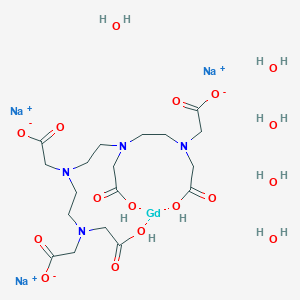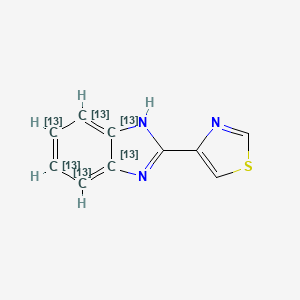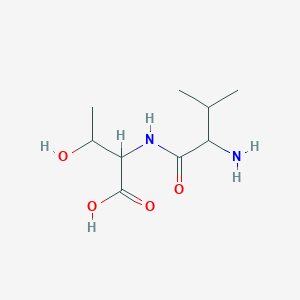
(-)-Clovene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Clovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive aroma and is often used in the fragrance industry. The compound has a molecular formula of C15H24 and is characterized by its bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Clovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. One common synthetic route includes the use of acid-catalyzed cyclization of farnesol, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources such as clove oil, where it is present in significant quantities. The extraction process involves steam distillation followed by purification through fractional distillation.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Clovene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clovenol and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield dihydroclovene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Clovenol and other oxygenated sesquiterpenes.
Reduction: Dihydroclovene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Clovene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research into this compound’s medicinal properties is ongoing, with studies exploring its potential as an anti-cancer agent and its role in traditional medicine for treating various ailments.
Industry: The fragrance industry utilizes this compound for its aromatic properties. It is also used in the formulation of perfumes and other scented products.
Wirkmechanismus
The mechanism of action of (-)-Clovene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Vergleich Mit ähnlichen Verbindungen
α-Humulene: Another sesquiterpene with similar structural features and biological activities.
β-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: Shares structural similarities and is used in the fragrance industry.
Uniqueness: (-)-Clovene stands out due to its specific aromatic profile and its potential therapeutic applications. Its unique bicyclic structure also differentiates it from other sesquiterpenes, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H24 |
|---|---|
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
InChI |
InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m1/s1 |
InChI-Schlüssel |
MKZIRHIVARSBHI-VHDGCEQUSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@]3(C1)C=CC([C@H]3CC2)(C)C |
Kanonische SMILES |
CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)




